molecular formula C18H19NO2 B2594107 Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid CAS No. 80896-73-7

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B2594107
CAS RN: 80896-73-7
M. Wt: 281.355
InChI Key: IMROELKPEBZHGE-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . The SMILES representation is C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : A study by Ohigashi, Kikuchi, and Goto (2010) demonstrated a practical and efficient synthesis method for a key chiral building block of Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, utilizing a stereospecific and regioselective chlorination of an in-situ-generated aziridinium ion, followed by nitrile anion cyclization. This method achieved an 84% overall yield and was successfully demonstrated at pilot scale (Ohigashi, Kikuchi, & Goto, 2010).
  • Asymmetric Synthesis : Bunnage et al. (2004) reported the asymmetric synthesis of the trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, achieving >98% diastereomeric excess and enantiomeric excess in each case (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
  • Catalytic Hydrogenation : Gorpinchenko et al. (2009) explored the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid to derive 3-aminopyrrolidin-2-one, predominantly as the trans isomer (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).

Potential Pharmaceutical Applications

  • Pharmacological Interest : Kandinska, Kozekov, and Palamareva (2006) synthesized new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).
  • SP Antagonists Synthesis : Burdzhiev and Stanoeva (2010) prepared substituted trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with SP antagonists (Burdzhiev & Stanoeva, 2010).

Other Applications

  • Heterocycles Preparation : Stájer et al. (2002) utilized t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of various saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
  • Structural Analysis and Properties : Devi et al. (2018) conducted a spectroscopic analysis and theoretical approach on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, examining structural and thermodynamic parameters, and hyperconjugative interactions (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

properties

IUPAC Name

(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROELKPEBZHGE-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.